1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine
Overview
Description
1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine is an organic compound with the molecular formula C12H17N. It is a derivative of indane, characterized by the presence of three methyl groups and an amine group attached to the indane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine can be synthesized through several synthetic routes. One common method involves the reduction of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, leading to the formation of different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-ylamine hydrochloride: A hydrochloric salt form of the compound.
4-Amino-1,1,3-trimethylindane: A similar compound with slight structural variations.
Uniqueness
1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine is unique due to its specific arrangement of methyl and amine groups on the indane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,1,3-trimethyl-2,3-dihydroinden-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-8-7-12(2,3)9-5-4-6-10(13)11(8)9/h4-6,8H,7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWYAWFSWFSPAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=CC=C2)N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94568-76-0 | |
Record name | 1,1,3-trimethylindan-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.274.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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